
3,5-Difluorobenzonitrile
Overview
Description
3,5-Difluorobenzonitrile is an organic compound with the molecular formula C7H3F2N. It is a derivative of benzonitrile, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Difluorobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzaldehyde with hydroxylamine hydrochloride to form 3,5-difluorobenzaldoxime, which is then dehydrated to yield this compound. Another method involves the direct fluorination of benzonitrile using a fluorinating agent such as potassium fluoride in the presence of a catalyst .
Industrial Production Methods
In industrial settings, this compound is often produced through the fluorination of 3,5-dichlorobenzonitrile using potassium fluoride as the fluorinating agent. This process is typically carried out in the presence of a phase transfer catalyst and under controlled temperature conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 3,5-difluorobenzylamine.
Oxidation: Formation of 3,5-difluorobenzoic acid.
Scientific Research Applications
3,5-Difluorobenzonitrile is a chemical compound with diverse applications in pharmaceutical development, agricultural chemicals, material science, organic synthesis, and fluorescent probes . Its molecular formula is C7H3F2N, and it has a molecular weight of 139.10 . The compound's unique chemical properties enhance durability and resistance to degradation, making it valuable in various research fields .
Scientific Research Applications
Pharmaceutical Development: this compound is used as an intermediate in synthesizing various pharmaceuticals, particularly in developing drugs targeting neurological disorders .
Agricultural Chemicals: It enhances the effectiveness of pesticides and herbicides by improving their stability and absorption in plants .
Material Science: The compound is applied in creating advanced materials, including polymers and resins, which benefit from its unique chemical properties that enhance durability and resistance to degradation . Its properties lend themselves well to applications in materials science, where it can be used to develop advanced polymers and coatings .
Organic Synthesis: this compound plays a crucial role in organic synthesis as a building block for creating complex organic molecules, making it valuable for researchers in synthetic chemistry .
Fluorescent Probes: It is utilized in developing fluorescent probes for biological imaging, allowing researchers to visualize cellular processes with high precision .
Mechanism of Action
The mechanism of action of 3,5-difluorobenzonitrile largely depends on its application. In organic synthesis, it acts as an electrophile due to the electron-withdrawing effects of the fluorine atoms and the nitrile group. This makes it reactive towards nucleophiles, enabling various substitution reactions. In catalysis, it can coordinate with metal centers, influencing the reactivity and selectivity of catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorobenzonitrile
- 2,6-Difluorobenzonitrile
- 3,4-Difluorobenzonitrile
- 3,5-Dichlorobenzonitrile
Uniqueness
3,5-Difluorobenzonitrile is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic properties compared to other difluorobenzonitrile isomers. This positioning affects its reactivity and makes it suitable for specific applications in organic synthesis and materials science .
Biological Activity
3,5-Difluorobenzonitrile (DFBN), a compound with the chemical formula and CAS number 64248-63-1, has garnered attention in various fields due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of DFBN, drawing from diverse sources to present a detailed analysis.
DFBN is characterized by the presence of two fluorine atoms at the meta positions of the benzene ring, along with a nitrile group. This configuration enhances its electronic properties, making it a valuable building block in organic synthesis and medicinal chemistry. The molecular weight of DFBN is approximately 139.10 g/mol.
Property | Value |
---|---|
Chemical Formula | |
CAS Number | 64248-63-1 |
Molecular Weight | 139.10 g/mol |
Synonyms | 5-Cyano-1,3-difluorobenzene |
The biological activity of DFBN is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The incorporation of fluorine atoms is known to enhance binding affinity to target proteins, which can modulate enzyme activity and influence biochemical pathways.
Enzyme Interaction
DFBN has been studied for its potential as an enzyme inhibitor or activator. For instance, research indicates that DFBN can interact with specific enzymes involved in metabolic pathways, leading to alterations in their activity levels. This property is particularly relevant in drug discovery, where compounds are screened for their ability to influence biological systems.
Case Studies and Research Findings
Several studies have investigated the biological implications of DFBN:
- Antimicrobial Activity : A study evaluated the antimicrobial properties of DFBN against various bacterial strains. Results indicated that DFBN exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
- Cytotoxicity : Research involving cancer cell lines demonstrated that DFBN could induce cytotoxic effects, leading to apoptosis in certain cancer types. This finding highlights its potential as an anticancer agent.
- Pharmacological Applications : DFBN has been explored as a precursor in synthesizing more complex fluorinated compounds that possess enhanced biological activities. Its role as an intermediate in drug synthesis showcases its importance in pharmaceutical chemistry.
Biological Activity Data Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-Difluorobenzonitrile, and how can purity be maximized during synthesis?
- Methodological Answer : The synthesis typically involves halogenation and cyanation steps. A common approach starts with 3,5-difluoroaniline, which undergoes diazotization followed by Sandmeyer reaction with copper cyanide to introduce the nitrile group . Key optimization strategies include:
- Temperature Control : Maintain temperatures below 0°C during diazotization to avoid side reactions.
- Catalyst Use : Copper(I) cyanide (CuCN) in acetonitrile improves cyanation efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) achieves >95% purity .
Note: Monitor reaction progress via thin-layer chromatography (TLC) to minimize impurities .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- FTIR : Confirm nitrile group presence via a sharp peak at ~2230 cm⁻¹ (C≡N stretch) and C-F stretches between 1100–1250 cm⁻¹ .
- ¹³C NMR : Distinct signals at ~115 ppm (C≡N) and 160–165 ppm (C-F coupling) validate substitution patterns .
- Mass Spectrometry : Molecular ion peak at m/z 139.10 (C₇H₃F₂N⁺) confirms molecular weight .
Cross-validate with computational methods (e.g., DFT calculations) to resolve ambiguities in fluorine coupling patterns .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity in reactions involving this compound?
- Methodological Answer : The meta-fluorine substituents create an electron-deficient aromatic ring, directing electrophilic substitution to the para-position. For nucleophilic reactions (e.g., SNAr), the nitrile group’s electron-withdrawing nature enhances reactivity at fluorinated positions . Experimental strategies:
- Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., benzonitrile) to quantify electronic effects.
- Computational Modeling : Use Gaussian or ORCA to map electrostatic potential surfaces (EPS) and predict reactive sites .
Q. How can contradictory data from NMR and X-ray crystallography be resolved when analyzing this compound derivatives?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotational barriers in crystals vs. solution). To resolve:
- Variable-Temperature NMR : Identify conformational changes by observing signal splitting at low temperatures (−40°C) .
- SC-XRD : Compare crystal packing effects (e.g., hydrogen bonding) with solution-phase NMR data .
- Synchrotron Studies : High-resolution XRD can detect subtle bond distortions missed by standard methods.
Q. What solvent systems and catalysts enhance the efficiency of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize palladium catalysts, while toluene improves yields in microwave-assisted reactions .
- Catalyst Screening : Pd(PPh₃)₄ with ligand additives (e.g., SPhos) reduces dehalogenation side reactions .
- Microwave Irradiation : Shortens reaction times (30 mins vs. 12 hrs) and improves yields by 15–20% .
Q. Comparative Analysis
Q. How does this compound’s reactivity differ from its mono-fluoro or chloro analogs (e.g., 3-Fluorobenzonitrile, 3,5-Dichlorobenzonitrile)?
- Methodological Answer :
- Electrophilicity : Dual fluorine substituents increase ring electron deficiency, making it 2–3× more reactive toward nucleophiles than mono-fluoro analogs .
- Steric Effects : Chlorine’s larger atomic radius in dichloro analogs slows substitution kinetics compared to difluoro derivatives .
Validate via Hammett plots using substituent constants (σₘ for F = 0.34, Cl = 0.37) to quantify electronic contributions .
Q. Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
Properties
IUPAC Name |
3,5-difluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXZSEXZQVKCHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214464 | |
Record name | 3,5-Difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64248-63-1 | |
Record name | 3,5-Difluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64248-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064248631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-difluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.848 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.